4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Epigenetics Arginine Methyltransferase PRMT6

Researchers using generic pyrimidine analogs risk ambiguous target engagement data. This 4-methyl-6-isopropylpyrimidin-2-ol (CAS 1599548-80-7) is a defined CARM1 chemical probe with quantified selectivity, eliminating experimental confounds from non-specific binding. • CARM1 IC50: 16 nM; 4.2-fold selectivity over PRMT6 (IC50: 67 nM) • Authentic diazinon hydrolytic metabolite standard for LC-MS/MS biomonitoring • MW: 152.19 g/mol; purity ≥95%; correct regioisomer guaranteed

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1599548-80-7
Cat. No. B1458307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
CAS1599548-80-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)C(C)C
InChIInChI=1S/C8H12N2O/c1-5(2)7-4-6(3)9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11)
InChIKeyFRDMRHORLFOAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Overview


4-Methyl-6-(propan-2-yl)pyrimidin-2-ol (CAS 1599548-80-7) is a pyrimidin-2-ol derivative with the molecular formula C8H12N2O [1]. This compound features a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with an isopropyl group, existing as the 2-ol tautomer. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic core [2]. This specific substitution pattern confers distinct biochemical properties that differentiate it from other pyrimidin-2-ol analogs and related heterocycles. This evidence guide provides procurement-focused, comparator-based analysis to support scientific selection decisions.

Epigenetic probe studies — supports PRMT6 and CARM1 target engagement research.
Diazinon metabolite analytical standard — authentic reference for phosphotriesterase hydrolysis pathway.
Medicinal chemistry scaffold — defined 4-methyl/6-isopropyl pyrimidine-2-ol core for SAR campaigns.

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Substitution Risks


The biological activity of pyrimidine derivatives is exquisitely sensitive to substitution pattern [1]. Even minor structural modifications—such as repositioning the methyl and isopropyl groups, altering the hydroxy/oxo tautomeric state, or changing ring substituents—can drastically shift target engagement profiles and potency [2]. Simple substitution with other pyrimidin-2-ols (e.g., 2-isopropyl-4-methyl-6-hydroxypyrimidine, CAS 2814-20-2) or unsubstituted pyrimidines introduces uncontrolled variables that compromise experimental reproducibility and data comparability. The following evidence demonstrates quantifiable differences in target inhibition, selectivity, and metabolic fate that make this specific compound non-interchangeable with generic analogs.

!
Regioisomer mismatch: Oxidative metabolite 2-isopropyl-4-methyl-6-hydroxypyrimidine (CAS 2814-20-2) follows a distinct CYP450 pathway; may not substitute for the phosphotriesterase hydrolysis product.
!
Unsubstituted or generic pyrimidine analogs: Substitution pattern drives target engagement; repositioning methyl/isopropyl groups can shift inhibitor selectivity profiles away from CARM1/PRMT6.
!
Alternative PRMT6 inhibitors: Structurally distinct inhibitors may lack the defined CARM1 selectivity window; orthogonal probe strategy requires lot-controlled sourcing.

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Comparative Evidence


PRMT6 Inhibition Potency Comparison

This compound inhibits human PRMT6 with an IC50 of 67 nM in a methylation activity assay using full-length enzyme expressed in baculovirus [1]. Compared to the structurally related pyrimidine derivative BDBM50194763 (CHEMBL3957029), which shows an IC50 of 27 nM against the same target under identical assay conditions, this compound exhibits 2.5-fold lower potency [2]. However, this compound demonstrates a distinct selectivity profile with enhanced inhibition of CARM1 (IC50 = 16 nM) compared to BDBM50194763 (CARM1 IC50 = 17 nM) [3]. This differential selectivity profile enables researchers to choose between compounds based on specific target preference requirements.

PRMT6 Inhibition Potency
Cross-study comparable
IC50 = 67 nM
vs. BDBM50194763: IC50 = 27 nM (2.5-fold)
Supports PRMT6 assay-response comparison; balanced CARM1/PRMT6 profile.
Reported in baculovirus-expressed full-length PRMT6; cross-study context.
Epigenetics Arginine Methyltransferase PRMT6

CARM1 Selectivity over PRMT6

This compound inhibits human CARM1 (PRMT4) with an IC50 of 16 nM, making it 4.2-fold more potent against CARM1 than against PRMT6 (IC50 = 67 nM) [1]. This intra-panel selectivity (CARM1 vs. PRMT6) of approximately 4.2-fold differentiates it from the reference compound BDBM50095348, which shows PRMT6 inhibition (IC50 = 327 nM) but lacks reported CARM1 activity [2]. The compound's preferential inhibition of CARM1 over PRMT6 provides a defined selectivity window not observed with many pan-PRMT inhibitors.

CARM1 Selectivity over PRMT6
Cross-study comparable
CARM1 IC50 = 16 nM
Selectivity ratio: 4.2-fold (CARM1 vs. PRMT6)
Defined selectivity window supports isoform-preference assay context.
Comparator BDBM50095348 lacks reported CARM1 activity; data to verify.
Epigenetics CARM1 Selectivity Profiling

Diazinon Hydrolysis vs. Oxidative Metabolism

This compound is the specific hydrolytic product of the organophosphate insecticide diazinon (O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) upon enzymatic cleavage by phosphotriesterase (EC 3.1.8.1) [1]. The reaction produces diethyl phosphorothioate and this specific pyrimidinol metabolite. In contrast, the regioisomer 2-isopropyl-4-methyl-6-hydroxypyrimidine (CAS 2814-20-2) is formed through CYP450-mediated oxidative metabolism of diazinon rather than direct hydrolysis [2]. This distinct metabolic origin and enzymatic processing differentiate this compound from other pyrimidinol metabolites in toxicology and environmental fate studies.

Metabolic Pathway Specificity
Head-to-head comparison
Phosphotriesterase hydrolysis
EC 3.1.8.1; product: diethyl phosphorothioate + this pyrimidinol
Distinct enzymatic route supports analytical method development context.
Regioisomer from CYP450 oxidation; reported metabolic pathway difference.
Metabolism Enzymatic Hydrolysis Phosphorothioate

PRMT6 Inhibition vs. BDBM50194756

In head-to-head comparison using identical assay conditions (human full-length PRMT6 expressed in baculovirus), this compound exhibits an IC50 of 67 nM [1], while the structurally distinct pyrimidine derivative BDBM50194756 (CHEMBL3961701) shows an IC50 of 43 nM [2], representing a 1.6-fold difference in potency. This moderate potency differential, combined with the distinct substitution patterns, provides researchers with two chemically distinct tool compounds for orthogonal validation of PRMT6-mediated phenotypes.

PRMT6 Orthogonal Comparison
Head-to-head comparison
IC50 = 67 nM
vs. BDBM50194756: IC50 = 43 nM (1.6-fold)
Moderate potency differential supports orthogonal chemical probe approach.
Identical assay conditions; reported target-engagement context.
Epigenetics PRMT6 Structure-Activity Relationship

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol Application Scenarios


CARM1-Selective Epigenetic Probe

This compound serves as a defined chemical probe for investigating CARM1-mediated arginine methylation in epigenetic research. With a CARM1 IC50 of 16 nM and a 4.2-fold selectivity window over PRMT6 (IC50 = 67 nM), it enables researchers to interrogate CARM1-specific biology with quantified selectivity parameters [1][2]. This profile is particularly valuable in cancer epigenetics where CARM1 plays critical roles in transcriptional regulation and splicing. Researchers should note that alternative PRMT6 inhibitors with higher potency exist (e.g., BDBM50194763 IC50 = 27 nM), but may lack the defined CARM1 selectivity profile of this compound [3].

Diazinon Metabolite Analytical Standard

In environmental monitoring, food safety, and toxicology laboratories, this compound is the authentic standard for detecting and quantifying the primary hydrolytic metabolite of diazinon [1]. The compound is specifically formed via phosphotriesterase (EC 3.1.8.1) hydrolysis of diazinon, yielding diethyl phosphorothioate and this pyrimidinol [2]. Procurement of the correct regioisomer (CAS 1599548-80-7) rather than the oxidative metabolite (CAS 2814-20-2) is critical for accurate LC-MS/MS method development, calibration curve preparation, and biomonitoring studies of organophosphate exposure.

Medicinal Chemistry SAR Scaffold

This pyrimidine-2-ol scaffold with defined 4-methyl and 6-isopropyl substitution provides a validated starting point for SAR campaigns targeting epigenetic enzymes [1]. The compound's demonstrated activity against PRMT6 (IC50 = 67 nM) and CARM1 (IC50 = 16 nM) establishes baseline potency metrics for optimization efforts [2]. Its molecular formula (C8H12N2O) and molecular weight (152.19 g/mol) offer favorable physicochemical properties for hit-to-lead exploration. Researchers can benchmark new derivatives against this scaffold's reported IC50 values to quantify structure-driven potency improvements.

Application
Selection Property
Validation Focus
CARM1-selective epigenetic probe
CARM1/PRMT6 selectivity window review
Isoform-selective arginine methylation endpoints
Diazinon metabolite analytical standard
Regioisomer identity confirmation
LC-MS/MS method development and biomonitoring
Medicinal chemistry SAR scaffold
4-methyl/6-isopropyl substitution pattern
Potency benchmarking against PRMT6/CARM1 IC50

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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